4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
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Description
4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C14H14N4OS and its molecular weight is 286.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one” contains a triazole ring, which is often found in drugs that target enzymes like cytochrome P450 .
Mode of Action
The triazole ring in “this compound” could potentially bind to the active site of its target enzyme, inhibiting its function .
Biochemical Pathways
Depending on the specific target of “this compound”, various biochemical pathways could be affected. For instance, if it targets a cytochrome P450 enzyme, it could impact drug metabolism pathways .
Pharmacokinetics
The ADME properties of “this compound” would depend on various factors including its solubility, stability, and the presence of functional groups that could be metabolized by the body .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific target and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of "this compound" .
Properties
IUPAC Name |
4-methyl-5-(5-methylthiophen-2-yl)-2-(pyridin-2-ylmethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-10-6-7-12(20-10)13-16-18(14(19)17(13)2)9-11-5-3-4-8-15-11/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPVJOFACVYBEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NN(C(=O)N2C)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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